Aflatoxin B1 diol

Description

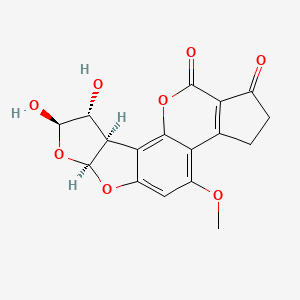

Structure

2D Structure

3D Structure

Properties

CAS No. |

50668-79-6 |

|---|---|

Molecular Formula |

C17H14O8 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

(3R,4R,5R,7S)-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

InChI |

InChI=1S/C17H14O8/c1-22-7-4-8-11(12-13(19)16(21)25-17(12)23-8)14-10(7)5-2-3-6(18)9(5)15(20)24-14/h4,12-13,16-17,19,21H,2-3H2,1H3/t12-,13-,16-,17+/m1/s1 |

InChI Key |

JRZBEIPOZPNWID-KFZJALRRSA-N |

SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)O)O |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)O)O |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)O)O |

Other CAS No. |

75084-29-6 |

Synonyms |

2,3-dihydro-2,3-dihydroxyaflatoxin B(1) 2,3-dihydro-2,3-dihydroxyaflatoxin B(1), 14C-labeled 2,3-dihydroxy-2,3-dihydroaflatoxin B1 aflatoxin B1-2,3-dihydrodiol aflatoxin B1-2,3-diol |

Origin of Product |

United States |

Mechanisms of Aflatoxin B1 Diol Formation and Biotransformation

Enzymatic Pathways Leading to Aflatoxin B1 Diol Generation

The enzymatic conversion of Aflatoxin B1 to its diol derivative is a multi-step process primarily initiated by oxidative enzymes, followed by hydrolysis.

The bioactivation of Aflatoxin B1 is a prerequisite for the formation of this compound. This initial and critical step is catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, which are primarily located in the liver. nih.govscirp.orgmdpi.com These enzymes oxidize AFB1 at the 8,9-double bond of the terminal furan (B31954) ring to produce the highly reactive electrophile, Aflatoxin B1-8,9-epoxide (AFBO). nih.govscirp.orgresearchgate.nettandfonline.com Specifically, the toxic stereoisomer formed is the Aflatoxin B1 exo-8,9-epoxide. nih.govmdpi.com

In humans, CYP1A2 and CYP3A4 are the principal isoenzymes responsible for this epoxidation reaction. nih.govnih.govresearchgate.netd-nb.info CYP3A4 is known to produce AFBO, while CYP1A2 can generate both the exo- and endo-epoxide forms. nih.gov Other isoforms, such as CYP3A5 and the fetal-specific CYP3A7, also contribute to AFBO formation. nih.govmdpi.com The relative contribution of these enzymes can vary; CYP1A2 is the main metabolizer at low AFB1 concentrations, whereas CYP3A4's role becomes more significant at higher concentrations. scirp.orgmdpi.com

Different species possess distinct CYP enzymes that catalyze this reaction. For instance, in rainbow trout, the high sensitivity to AFB1 is largely due to the constitutively expressed CYP2K1 enzyme, which is highly efficient at producing the exo-epoxide. mdpi.com In pigs, CYP3A29 has been identified as a key enzyme that oxidizes AFB1 to AFBO. mdpi.com In mice, the P450 2A5 enzyme is a highly effective catalyst for AFB1 8,9-epoxidation. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Aflatoxin B1 Epoxidation

| Enzyme Family | Specific Isoform(s) | Species | Role | Citations |

| CYP1A | CYP1A2 | Human, Rat | Major enzyme for epoxidation, especially at low AFB1 concentrations. scirp.orgnih.govd-nb.infomdpi.com | |

| CYP2A | CYP2A5, CYP2A13 | Mouse, Human (lung) | Potent catalyst of AFB1 epoxidation. researchgate.netnih.gov | |

| CYP2K | CYP2K1 | Rainbow Trout | Highly active and regioselective, leading to high species sensitivity. mdpi.com | |

| CYP3A | CYP3A4, CYP3A5, CYP3A7, CYP3A29 | Human, Pig | Primary enzymes for epoxidation, especially at high AFB1 concentrations. scirp.orgnih.govmdpi.comd-nb.infomdpi.com |

Once formed, the highly unstable and reactive Aflatoxin B1 exo-8,9-epoxide (AFBO) is a substrate for hydrolysis. researchgate.net This reaction involves the addition of a water molecule across the epoxide ring, leading to the formation of 8,9-dihydro-8,9-dihydroxyaflatoxin B1, commonly known as this compound (AFB1-diol). researchgate.netnih.govplos.org This conversion is a critical branch point in AFB1 metabolism, as the epoxide can otherwise bind to cellular macromolecules like DNA. nih.govnih.gov The hydrolysis of AFBO can proceed either spontaneously or be catalyzed by specific enzymes. researchgate.netnih.gov

The enzymatic hydrolysis of AFBO to AFB1-diol is facilitated by a class of enzymes known as epoxide hydrolases (EHs). researchgate.netnih.govhkbpublications.com These enzymes play a significant role in detoxifying electrophilic epoxides. Microsomal epoxide hydrolase (mEH) is a key enzyme in this pathway. nih.govnih.gov Studies on hamster tracheal epithelium, for example, have shown that high mEH activity corresponds with high production of AFB1-diol, indicating this is a major metabolic pathway in that tissue. nih.gov In addition to mEH, soluble epoxide hydrolase (sEH) also contributes to the conversion of epoxides to their corresponding diols and is involved in inflammatory processes that can be triggered by AFB1 exposure. mdpi.com

Hydrolysis of Aflatoxin B1 Exo-8,9-Epoxide to this compound

Non-Enzymatic Formation Routes of this compound

In addition to enzymatic catalysis, this compound can be formed through a non-enzymatic route. The Aflatoxin B1 exo-8,9-epoxide is inherently unstable in aqueous environments and undergoes rapid, spontaneous hydrolysis to form AFB1-diol. researchgate.netplos.orgnih.gov This non-enzymatic reaction occurs quickly, with a reported hydrolysis rate of 0.6 s⁻¹ at 25°C. pnas.orgresearchgate.net This rapid hydration is a competing pathway to the adduction of the epoxide with cellular nucleophiles like DNA and proteins. nih.govresearchgate.net

Intermediary Role of this compound in Aflatoxin B1 Metabolism

This compound is not an end-product of metabolism but rather a crucial intermediary. Following its formation, AFB1-diol exists in a pH-dependent equilibrium with an open-ring structure, Aflatoxin B1 dialdehyde (B1249045). scirp.orgresearchgate.netplos.org This dialdehyde form is reactive and can form Schiff bases with primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins like albumin. nih.govmdpi.comresearchgate.net This formation of aflatoxin-albumin adducts serves as a validated biomarker for AFB1 exposure. scirp.org

Alternatively, the dialdehyde can be further metabolized through a detoxification pathway catalyzed by aflatoxin aldehyde reductase (AFAR). scirp.orgresearchgate.netnih.gov This enzyme reduces the dialdehyde to form mono-alcohols and ultimately a more stable and excretable dialcohol. researchgate.netplos.org

Molecular and Cellular Interactions of Aflatoxin B1 Diol

Aflatoxin B1 Diol-DNA Adduct Formation: Mechanisms and Characterization

The interaction of AFB1 with DNA is a key mechanism of its carcinogenicity. nih.gov Metabolic activation of AFB1 by cytochrome P450 enzymes produces the highly reactive AFB1-8,9-epoxide. nih.govberkeley.edu This epoxide can covalently bind to cellular macromolecules like DNA. nih.govnih.gov The primary target for this interaction is the N7 position of guanine (B1146940) residues in DNA, forming the major adduct, 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 (AFB1-N7-Gua). nih.govfrontiersin.org This initial adduct is chemically unstable. scielo.org.coernaehrungs-umschau.de

The formation of AFB1-DNA adducts is a critical event in the mutagenic process. scielo.org.co The AFB1-8,9-epoxide intercalates into the DNA double helix, positioning itself for reaction with guanine. pnas.orgnih.gov This intercalation is a precursor to the covalent bond formation. nih.gov The subsequent hydrolysis of the unstable AFB1-8,9-epoxide leads to the formation of AFB1-diol, which is in equilibrium with a dialdehyde (B1249045) form that can also react with cellular components. berkeley.eduernaehrungs-umschau.deresearchgate.net

The initial AFB1-N7-Gua adduct is unstable and can undergo further transformations within the DNA structure. scielo.org.copnas.org One significant pathway is the opening of the imidazole (B134444) ring of the adducted guanine, which leads to the formation of a more stable aflatoxin B1-formamidopyrimidine (AFB1-FAPy) adduct. scielo.org.coernaehrungs-umschau.demdpi.com This conversion is a base-catalyzed process that can occur at physiological pH. nih.gov

The AFB1-FAPy adduct is more persistent in tissues compared to the initial AFB1-N7-Gua adduct. scielo.org.co Studies in animal models have shown that while the AFB1-N7-Gua adduct is rapidly removed from the liver, the FAPy adduct can persist for weeks. scielo.org.comit.edu The formation of these stable FAPy adducts is considered a significant contributor to the mutagenic effects of AFB1, as they can lead to G to T transversions during DNA replication. vanderbilt.eduresearchgate.net The AFB1-FAPy adduct exists in different isomeric forms, including α and β anomers, which have different biological consequences. vanderbilt.eduresearchgate.net The β anomer is particularly noted for its mutagenicity. vanderbilt.edu

The structures of AFB1-DNA adducts have been extensively studied using various analytical techniques. Early research successfully identified the major adduct as 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1, with a trans configuration between the guanine and hydroxyl groups. nih.gov This was achieved through techniques like high-pressure liquid chromatography (HPLC) and spectral analysis of adducts formed in vitro by reacting metabolically activated AFB1 with calf thymus DNA. nih.gov

Nuclear Magnetic Resonance (NMR) studies of oligonucleotides containing the AFB1-N7-Gua adduct have revealed that the aflatoxin moiety intercalates on the 5' face of the modified guanine residue, while Watson-Crick base pairing is maintained. scielo.org.co The formation of the more stable FAPy adduct has also been characterized, showing it to be a significant, persistent lesion in cellular DNA. nih.gov In animal models, such as rats, the formation and persistence of both AFB1-N7-Gua and AFB1-FAPy adducts in liver DNA have been documented following AFB1 exposure. scielo.org.comit.edu The relative levels of these adducts can be influenced by the level of DNA modification and the pH of the environment. pnas.org

Table 1: Key Aflatoxin B1-DNA Adducts

| Adduct Name | Precursor | Key Characteristic | Significance |

|---|---|---|---|

| AFB1-N7-Gua | AFB1-8,9-epoxide | Unstable primary adduct | Biomarker of recent exposure scielo.org.co |

The reaction of the AFB1-8,9-epoxide with DNA is not random; it exhibits preferences for certain DNA sequences. The epoxide is known to intercalate on the 5' face of a target guanine residue before forming a covalent bond. nih.gov This intercalation favorably contributes to adduct formation. nih.gov The sequence context surrounding a guanine residue can influence its reactivity towards the AFB1 epoxide.

Studies have shown that it is possible to direct the formation of AFB1 adducts to specific sites within a DNA sequence. By using an "intercalation inhibitor" that physically blocks an intercalation site, researchers have been able to diminish adduct formation at a specific guanine. nih.gov This approach has been used to synthesize oligonucleotides with site-specifically placed AFB1 adducts, which is valuable for studying the molecular mechanisms of AFB1-induced mutagenesis, particularly in mutational hotspots like codon 249 of the p53 tumor suppressor gene. nih.gov While the primary adduct forms at guanine, there is some evidence to suggest that AFB1 can also produce alkali-labile lesions at adenine (B156593) residues. researchgate.net

Structural Analysis of this compound-DNA Adducts in In Vitro and Animal Models

Interactions of this compound with Cellular Proteins

The hydrolysis of the AFB1-8,9-exo-epoxide results in the formation of AFB1-8,9-dihydrodiol (AFB1-diol). researchgate.netmdpi.com This diol exists in a pH-dependent equilibrium with its dialdehyde form. researchgate.net The dialdehyde is highly reactive and can form covalent adducts with proteins, particularly by forming Schiff bases with the amine groups of lysine (B10760008) residues. researchgate.netnih.gov

The formation of AFB1-lysine adducts has been well-characterized, especially with serum albumin. researchgate.netnovusbio.com These adducts are stable and can serve as biomarkers for aflatoxin exposure. nih.govnovusbio.com The reaction involves the AFB1 dialdehyde binding to lysine residues, which can lead to the formation of a pyrroline-2-one ring structure. researchgate.net In human serum albumin, it is believed that specific lysine residues, such as Lys456 and Lys549, are targets for adduction by the AFB1-dialdehyde. mdpi.com

The covalent binding of AFB1 metabolites to proteins can have significant consequences for cellular function. researchgate.netmdpi.com The formation of AFB1-lysine adducts can impair protein stability and function. researchgate.net This can lead to a disruption of protein synthesis and other critical cellular processes, contributing to the cytotoxic effects of aflatoxin. researchgate.netscirp.org

The interaction of AFB1 or its activated metabolites with cellular proteins, including enzymes like cytochrome P450, can impede basic metabolism and protein synthesis, which may ultimately lead to cell death. openresearchafrica.org The binding of AFB1 to mitochondrial DNA and the inhibition of protein synthesis are recognized as key events in acute aflatoxin poisoning. researchgate.net The formation of protein adducts is considered a contributing factor to the acute toxicity and may also enhance the carcinogenic properties of AFB1. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Aflatoxin B1 (AFB1) |

| This compound (AFB1-diol) |

| Aflatoxin B1-8,9-epoxide |

| 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 (AFB1-N7-Gua) |

| Aflatoxin B1-formamidopyrimidine (AFB1-FAPy) |

| Lysine |

| Guanine |

| Adenine |

| Serum Albumin |

| Cytochrome P450 |

Covalent Binding to Protein Targets: Identification and Characterization (e.g., Lysine Adducts)

This compound Interaction with RNA and Other Biomolecules

The metabolic pathway of Aflatoxin B1 (AFB1) leads to the formation of several reactive intermediates capable of interacting with cellular macromolecules. Following the epoxidation of AFB1 to the highly reactive Aflatoxin B1-8,9-epoxide (AFBO), this intermediate can undergo hydrolysis to form Aflatoxin B1-8,9-dihydrodiol (AFB1 diol). plos.orgmdpi.comresearchgate.net This diol exists in a pH-dependent equilibrium with its ring-opened form, Aflatoxin B1 dialdehyde. plos.orgacs.org It is primarily through this dialdehyde form that interactions with non-DNA biomolecules occur.

While the precursor, AFBO, is known to form adducts with nucleic acids, including RNA, which can inhibit transcription and translation, the Aflatoxin B1 dialdehyde does not bind to DNA. acs.orgoup.commdpi.comscirp.org Instead, its primary targets are proteins. The dialdehyde readily reacts with the primary amino groups of lysine residues in proteins to form Schiff base adducts. plos.orgoup.commdpi.com This covalent modification can alter the structure and function of proteins, leading to cytotoxicity. plos.orgmdpi.com Serum albumin is a prominent target for adduction by the AFB1 dialdehyde, and the resulting AFB1-lysine adducts are stable enough to serve as biomarkers for chronic AFB1 exposure. scirp.orgnih.gov

The interaction with other biomolecules, such as RNA, is less direct for the diol itself. The damage to RNA is mainly attributed to the precursor, AFBO, which covalently binds to RNA, leading to the inhibition of protein synthesis. scirp.orgaacrjournals.org The formation of AFB1 diol is a consequence of AFBO hydrolysis, a pathway that diverts the epoxide from direct nucleic acid adduction but leads to the generation of the protein-reactive dialdehyde. plos.orgresearchgate.net The reduction of the AFB1 dialdehyde by enzymes like aflatoxin aldehyde reductase (AFAR) to form Aflatoxin B1 dialcohol is a detoxification step, as the alcohol products are less capable of forming covalent adducts with proteins. acs.orghmdb.ca

Table 1: Interaction of this compound and its Derivatives with Biomolecules

| Compound | Interacting Biomolecule | Type of Interaction | Consequence | Reference |

|---|---|---|---|---|

| Aflatoxin B1 dialdehyde (from AFB1 diol) | Proteins (specifically Lysine residues) | Schiff base formation | Forms protein adducts (e.g., Albumin-lysine adducts), impairs protein function, cytotoxicity. | plos.orgmdpi.comoup.commdpi.com |

| Aflatoxin B1-8,9-epoxide (precursor to AFB1 diol) | RNA | Covalent adduction | Inhibition of transcription and translation. | mdpi.comscirp.org |

| Aflatoxin B1 dialdehyde | DNA | No binding | Does not form DNA adducts. | acs.orghmdb.ca |

Role of this compound in Oxidative Stress Induction Mechanisms in Cellular Models

The metabolism of Aflatoxin B1 is intrinsically linked to the generation of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. While much of the research focuses on the parent compound, AFB1, evidence indicates that its metabolites, including this compound and its dialdehyde form, contribute to this pro-oxidant state. researchgate.net

Direct evidence points to both Aflatoxin B1-dihydrodiol and its equilibrium partner, Aflatoxin B1-dialdehyde, as inducers of oxidative stress. researchgate.net This toxicity contributes to cellular damage. In various cellular models, exposure to AFB1 leads to a cascade of events characteristic of oxidative stress. These include:

Increased ROS Production: Studies in macrophage and intestinal cell lines have demonstrated a significant increase in intracellular ROS levels following AFB1 treatment. nih.gov

Lipid Peroxidation: The generation of ROS can damage cellular membranes through lipid peroxidation, a process observed during AFB1 metabolism in hepatocytes. mdpi.com

Depletion of Antioxidants: A decrease in the levels of key cellular antioxidants, such as glutathione (B108866) (GSH), is a common finding in cells exposed to AFB1. nih.gov

Mitochondrial Dysfunction: Oxidative stress induced by AFB1 and its metabolites can damage mitochondria, affecting the electron transport chain and leading to further ROS production and potentially triggering apoptosis. mdpi.comresearchgate.net

Table 2: Research Findings on Aflatoxin B1 Metabolites and Oxidative Stress in Cellular Models

| Cellular Model | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| General Mammalian Cells | Oxidative Stress | AFB1-dihydrodiol and AFB1-dialdehyde are cited as causing oxidative stress. | researchgate.net |

| Macrophage RAW264.7 Cells | ROS Production & Inflammatory Response | AFB1 treatment significantly increased intracellular ROS and malondialdehyde, while decreasing glutathione. Affected the oxidative phosphorylation pathway. | nih.gov |

| Canine Small Intestinal Epithelial Cells (CSIc) | Oxidative Stress | AFB1 generates ROS during its metabolic processes, leading to oxidative stress and decreased antioxidant activity. | e-jarb.org |

| Hepatocytes | Lipid Peroxidation | Metabolism of AFB1 by the CYP450 enzyme system results in the production of ROS and subsequent lipid peroxidation. | mdpi.com |

Advanced Analytical Methodologies for Aflatoxin B1 Diol Research

Chromatographic Techniques for Aflatoxin B1 Diol Separation and Quantification

Chromatographic methods are fundamental to the analysis of this compound, providing the necessary separation from complex sample components and enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. pnas.orgmdpi.comyoungin.comresearchgate.netwaters.comresearchgate.netiaea.orgnih.gov Its versatility is enhanced by coupling with a range of detectors, each offering specific advantages in sensitivity and selectivity.

Fluorescence Detection (FLD): this compound exhibits natural fluorescence, making FLD a highly sensitive and selective detection method. waters.comiaea.orgnih.gov Post-column derivatization can further enhance the fluorescence intensity of Aflatoxin B1, and by extension, its metabolites, improving detection limits. iaea.orggcms.cz For instance, the use of a photochemical reactor for post-column derivatization has been shown to be an effective strategy. iaea.org

UV-Visible Absorbance Detection (DAD/UV): Diode-Array Detection (DAD) or UV detectors are also employed, often in conjunction with other methods, to provide spectral information that aids in the identification of this compound. youngin.comacs.orgbipm.org The characteristic UV absorption spectrum of aflatoxins can be used for their identification and quantification. bipm.orgnist.gov

Reversed-Phase and Normal-Phase Chromatography: Both reversed-phase and normal-phase HPLC are utilized. Reversed-phase chromatography, often with C18 columns, is the most common approach for separating aflatoxins and their metabolites. nih.govacs.org Normal-phase chromatography, for example using a diol column, has also been applied in specific contexts. youngin.com

The choice of mobile phase is critical for achieving optimal separation. Typical mobile phases consist of mixtures of water, methanol, and acetonitrile. nih.govacs.orgmdpi.com Gradient elution is often employed to effectively separate multiple aflatoxin metabolites within a single run. acs.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized this compound

While less common than HPLC for aflatoxin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool, particularly for the analysis of volatile organic compounds associated with fungal contamination. canberra.edu.au However, for non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility and thermal stability for GC analysis. researchgate.netresearchgate.net

Silylation is a common derivatization technique where polar functional groups (like the hydroxyl groups in this compound) are replaced with trimethylsilyl (B98337) groups. researchgate.net This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC separation.

The selection of an appropriate GC column is crucial for the successful separation of derivatized aflatoxins. Mid-polar or polar capillary columns, such as those with phenyl or cyanopropyl stationary phases, are often recommended due to their selectivity for these compounds. researchgate.net

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry is an indispensable tool for the structural characterization and sensitive detection of this compound and its related compounds. youngin.commdpi.comacs.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound Metabolites and Adducts

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. mdpi.comacs.orgnih.govnih.gov This technique is particularly valuable for identifying and confirming the structure of this compound and its various metabolites and adducts in complex biological samples. acs.orgnih.gov

For this compound, a characteristic fragmentation pattern involves the loss of water molecules from the protonated molecule [M+H]+. mdpi.comacs.org For example, the parent ion of this compound at m/z 347.0 can fragment to a major ion at m/z 329.1, corresponding to the loss of a water molecule. acs.org Further fragmentation can also be observed. mdpi.com

Isotope dilution tandem mass spectrometry, which utilizes a stable isotope-labeled internal standard, has been developed for the accurate quantification of this compound and other related metabolites in urine. nih.gov This method offers high sensitivity and specificity. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte with a high degree of confidence. acs.orgmdpi.comnih.govresearchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS has been instrumental in identifying various degradation products and metabolites of Aflatoxin B1, including this compound. mdpi.comnih.govmdpi.com For instance, the measured mass of m/z 347.0761 for a metabolite was attributed to the molecular formula C17H14O8, corresponding to Aflatoxin B1 8,9-dihydrodiol. mdpi.com The high mass accuracy of HRMS helps to confirm the identity of such compounds. mdpi.commdpi.com

Below is an interactive table summarizing key mass spectrometry data for this compound and related compounds.

| Compound | Precursor Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | 347.0 | 329.1, 311.1, 283.1 | mdpi.comacs.org |

| Aflatoxin M1 | 329.1 | 301.1, 273.1 | acs.org |

| Aflatoxin P1 | 299.1 | - | mdpi.com |

| Aflatoxin B1 | 313.3 | 285.1, 241.1 | frontiersin.org |

Spectroscopic Methods in this compound Research (e.g., NMR for structural analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including mycotoxins and their metabolites. mdpi.comfrontiersin.orgbipm.org It provides information on the planar structure, stereochemistry, and allows for the differentiation of isomers. mdpi.com

While the direct NMR analysis of this compound itself is less commonly reported in readily available literature compared to its parent compound, NMR plays a crucial role in characterizing related structures and degradation products. mdpi.comfrontiersin.orgbipm.org Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are used to piece together the complete structure of these compounds. mdpi.combipm.org

For example, NMR has been used to identify aflatoxicol (B190519) and epi-aflatoxicol as degradation products of Aflatoxin B1, and to elucidate the structures of various photodegradation products. mdpi.comfrontiersin.org The ability of NMR to distinguish between isomers is particularly valuable in these studies. mdpi.com Predicted 1H NMR spectra for this compound are available in databases, which can aid in its identification if isolated in sufficient quantity and purity. hmdb.ca

Immunochemical Methods for this compound Detection (e.g., ELISA development for research purposes)

Immunochemical methods, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as valuable tools for the detection of Aflatoxin B1 (AFB1) and its metabolites, including this compound (AFB1 diol). These methods are based on the specific binding between an antibody and its target antigen, offering high sensitivity and specificity. researchgate.netnih.gov

The development of specific antibodies against mycotoxins, which are small, non-immunogenic molecules, is achieved by conjugating them to a larger protein carrier. researchgate.net For AFB1 diol, a specific antibody was developed by conjugating it to bovine serum albumin (BSA) modified with ethylenediamine. This conjugate was then used as an immunogen to produce antibodies. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunochemical technique. researchgate.netresearchgate.net The direct competitive ELISA (dcELISA) is a common format for mycotoxin analysis. In this assay, a known amount of enzyme-labeled mycotoxin (conjugate) competes with the mycotoxin in the sample for a limited number of antibody binding sites, which are coated on a microtiter plate. researchgate.netdpi.qld.gov.au The concentration of the mycotoxin in the sample is inversely proportional to the color signal produced by the enzyme's reaction with a substrate. researchgate.netafgsci.com

Key aspects of ELISA development for AFB1 diol research include:

Antibody Production: The production of highly specific polyclonal or monoclonal antibodies is crucial for a reliable ELISA. researchgate.netfao.org A specific antibody for AFB1 diol was prepared and its reactivity with major AFB1 metabolites was characterized. researchgate.net

Assay Optimization: This involves optimizing parameters such as antibody and conjugate concentrations, incubation times, and temperature to achieve the desired sensitivity and specificity. dpi.qld.gov.au

Validation: The developed ELISA must be rigorously validated to ensure its accuracy, precision, and robustness. This includes assessing for matrix effects, which can interfere with the assay's performance. researchgate.netdpi.qld.gov.au

Research Findings from Immunochemical Methods

Immunochemical methods have been instrumental in various research applications:

Sensitivity: ELISA has been shown to be more sensitive than radioimmunoassays (RIA), with detection limits in the picogram range per assay. researchgate.netgrantome.com

Specificity: While some cross-reactivity with other aflatoxin analogs can occur due to structural similarities, specific antibodies for AFB1 diol have been developed. researchgate.netresearchgate.net The AFB1 diol antiserum has demonstrated a broader range of specificity for some aflatoxin analogs compared to AFB2a antiserum. researchgate.net

Applications: Immunochemical methods have been used to detect aflatoxins in various matrices, including grains, biological fluids, and for immunohistochemical monitoring in animal tissues. researchgate.netgrantome.com They are particularly useful for screening large numbers of samples. fao.org

Table 1: Comparison of Immunochemical Methods for Aflatoxin Detection

| Method | Principle | Sensitivity | Throughput | Key Features |

| ELISA | Competitive binding between labeled and unlabeled antigen for a limited number of antibody sites. researchgate.net | High (pg/mL range). frontiersin.org | High. fao.org | Rapid, cost-effective, suitable for screening. fao.orgscielo.br |

| RIA | Similar to ELISA but uses a radiolabeled antigen. researchgate.net | Good (ng per assay). researchgate.net | Lower than ELISA. | Requires handling of radioactive materials. |

| Immunoaffinity Chromatography (IAC) | Uses antibodies immobilized on a solid support to selectively capture the analyte. fao.org | High. | Lower than ELISA. | Primarily used for sample cleanup and concentration prior to other analytical methods. fao.org |

Sample Preparation Strategies for this compound Analysis in Biological Matrices (e.g., tissue homogenates, cell cultures, animal fluids)

The accurate analysis of this compound in complex biological matrices requires effective sample preparation to extract the analyte and remove interfering substances. The choice of method depends on the specific matrix and the subsequent analytical technique.

Tissue Homogenates

For tissue samples, such as liver, homogenization is the initial step. caldic.com This is typically followed by an extraction step using an organic solvent.

Solvent Extraction: A common approach involves extracting the homogenized tissue with a mixture of an organic solvent and water, for example, acetonitrile-water or methanol-water. mdpi.comchem-agilent.com

Cleanup: The crude extract often requires a cleanup step to remove co-extracted matrix components like lipids and proteins. Techniques used include:

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out extraction followed by dispersive solid-phase extraction (dSPE) for cleanup. It has been shown to be effective for mycotoxin analysis in various biological matrices. mdpi.com

Solid-Phase Extraction (SPE): SPE cartridges, such as C18 or Oasis® HLB, are widely used for cleanup. mdpi.comnih.gov The extract is passed through the cartridge, which retains the analyte while interfering compounds are washed away. The analyte is then eluted with a suitable solvent.

Immunoaffinity Columns (IAC): For highly selective cleanup, IACs containing antibodies specific to aflatoxins can be used. nih.gov

Cell Cultures

Analysis of AFB1 diol in cell cultures is crucial for in vitro toxicology studies. nih.govnih.gov

Cell Lysis: The first step is to lyse the cells to release the intracellular contents. afgsci.com

Extraction: The cell lysate is then extracted with a suitable solvent. The extraction procedure is often followed by a cleanup step similar to those used for tissue homogenates.

Metabolite Profiling: In cell culture studies, it is often of interest to analyze the profile of AFB1 metabolites. For instance, in CYP450-expressing human liver cell lines, nanomolar doses of AFB1 induced the formation of DNA adducts, including AFB1 diol adducts. nih.gov

Animal Fluids

Animal fluids such as plasma, serum, and urine are important matrices for biomonitoring of aflatoxin exposure. afgsci.comgrantome.com

Plasma/Serum:

Protein Precipitation: A common initial step is to precipitate proteins using a solvent like acetonitrile. mdpi.com

Liquid-Liquid Extraction (LLE): The analyte can be extracted from the aqueous phase into an immiscible organic solvent.

SPE: As with other matrices, SPE is a popular choice for cleanup and concentration of aflatoxins from plasma and serum. mdpi.com

Urine:

Dilution: Urine samples are often diluted before analysis.

SPE: Reversed-phase SPE cartridges are effective for cleaning up urine samples before analysis by methods like ELISA. grantome.com

Table 2: Sample Preparation Methods for this compound in Biological Matrices

| Biological Matrix | Extraction Method | Cleanup Method | Key Considerations |

| Tissue Homogenates | Solvent extraction (e.g., acetonitrile/water). mdpi.com | QuEChERS, SPE (C18, Oasis® HLB), IAC. mdpi.comnih.gov | Efficient homogenization is critical for good recovery. Removal of lipids is a major challenge. mdpi.com |

| Cell Cultures | Cell lysis followed by solvent extraction. afgsci.com | SPE, LLE. | The small sample volume may require sensitive analytical methods. Analysis of adducts is often a key objective. nih.gov |

| Animal Fluids (Plasma, Serum, Urine) | Protein precipitation (for plasma/serum), solvent extraction. mdpi.com | SPE (C18, Oasis® HLB), IAC. grantome.commdpi.com | Matrix effects can be significant, requiring careful method validation. Pre-treatment with Sep-Pak C18 cartridges can be used for urine. grantome.com |

Role of Aflatoxin B1 Diol in Mechanisms of Carcinogenesis and Genotoxicity in Model Systems

Contribution of Aflatoxin B1 Diol-DNA Adducts to Mutagenesis in In Vitro and Animal Models.mdpi.comresearchgate.net

The conversion of Aflatoxin B1 (AFB1) to its reactive exo-AFB1-8,9-epoxide is a critical step in its carcinogenic action. This epoxide can then hydrolyze to form this compound. mdpi.com Both the epoxide and the subsequent diol can form adducts with DNA, leading to mutations. researchgate.net These DNA adducts are a primary mechanism by which AFB1 initiates carcinogenesis. mdpi.com

Mutational Spectra Induced by this compound Adducts in Reporter Gene Assays.nih.govmdpi.comnih.govplos.orgresearchgate.net

Reporter gene assays are instrumental in deciphering the specific patterns of mutations induced by carcinogens. In the context of Aflatoxin B1 and its metabolites, these assays have consistently highlighted a predominance of G:C to T:A transversions. nih.govmdpi.comnih.govresearchgate.net This specific mutational signature is considered a hallmark of aflatoxin exposure and is frequently observed in the TP53 tumor suppressor gene in human hepatocellular carcinoma (HCC). mdpi.complos.org

Studies using duplex sequencing have provided high-resolution mutational spectra (HRMS) in mouse models of AFB1-induced HCC. nih.gov These analyses revealed that G:C→T:A mutations are the most common, with a significant hotspot in the C G C trinucleotide context. nih.gov This same mutational pattern is found in human liver tumors associated with AFB1 exposure, reinforcing the relevance of these model systems. nih.gov The ability to detect this distinct spectrum early in the carcinogenic process, even before the appearance of tumors, underscores its potential as a biomarker of exposure. nih.gov

The mutational patterns induced by AFB1 are remarkably consistent across different experimental systems, including various mammalian cell lines and in vivo mouse liver models. mdpi.com This consistency strengthens the causal link between AFB1 exposure, the formation of DNA adducts, and the subsequent development of liver cancer. nih.gov

Impact of this compound Adducts on DNA Replication and Repair Pathways.scielo.org.conih.govaacrjournals.org

Aflatoxin B1-DNA adducts, including those derived from the diol, pose a significant challenge to the cellular machinery responsible for DNA replication and repair. The bulky nature of these adducts can block DNA replication. scielo.org.coaacrjournals.org When the replication machinery encounters such a lesion, it can lead to the insertion of an incorrect base, resulting in a mutation. scielo.org.co

Cells possess sophisticated DNA repair mechanisms to counteract the damaging effects of agents like aflatoxins. The nucleotide excision repair (NER) pathway is the primary mechanism for removing bulky adducts formed by AFB1. scielo.org.conih.gov The efficiency of NER can vary between different tissues and species, which may contribute to differences in susceptibility to AFB1-induced carcinogenesis. aacrjournals.org For instance, studies have shown that nuclear extracts from mouse lung and liver can repair AFB1-DNA adducts, with the liver generally showing higher repair activity. aacrjournals.org

The persistence of certain adducts, such as the AFB1-formamidopyrimidine (FAPY) adduct, which is derived from the initial AFB1-N7-Gua adduct, is particularly significant. nih.govaacrjournals.org The AFB1-FAPY adduct is less distorting to the DNA helix and is therefore repaired less efficiently by NER. aacrjournals.org This resistance to repair allows the lesion to persist in the genome, increasing the likelihood of mutations during subsequent rounds of DNA replication. nih.gov

Cell Cycle Perturbations and Apoptosis Induction Mechanisms by this compound in Cultured Cells.mdpi.comsciresliterature.orgmdpi.comsemanticscholar.orgoncotarget.com

Aflatoxin B1 and its metabolites can disrupt the normal cell cycle and induce apoptosis (programmed cell death). sciresliterature.orgmdpi.com The specific effects can depend on the cell type, concentration, and duration of exposure. sciresliterature.org

In several cell lines, including human hepatoma (HepG2) and embryonic kidney (HEK293) cells, AFB1 has been shown to cause cell cycle arrest, often in the S-phase or at the G1/S transition. sciresliterature.orgmdpi.com This arrest is a cellular defense mechanism to prevent the replication of damaged DNA. The upregulation of cell cycle inhibitors like CDKN1A, CDKN2C, and CDKN2D has been implicated in this process. mdpi.com

At the same time, AFB1 can trigger apoptosis through both intrinsic and extrinsic pathways. sciresliterature.orgoncotarget.com This involves the upregulation of pro-apoptotic proteins like Bax and caspases (e.g., caspase-3) and the downregulation of anti-apoptotic proteins like Bcl-2. sciresliterature.org In hepatocytes, AFB1 has been shown to induce apoptosis via the death receptor pathway. oncotarget.com Flow cytometry analysis has confirmed an increase in the percentage of apoptotic cells following AFB1 treatment in various cell types. sciresliterature.orgsemanticscholar.org The induction of apoptosis is a critical mechanism for eliminating cells with extensive DNA damage that cannot be repaired, thereby preventing their progression to a cancerous state. mdpi.com

Carcinogenic Potency of this compound in Rodent Bioassays (mechanistic focus).nih.govwikipedia.org

Rodent bioassays have been fundamental in establishing the carcinogenic potency of Aflatoxin B1. nih.govwikipedia.org Rats are particularly susceptible to the hepatocarcinogenic effects of AFB1, with chronic exposure leading to a high incidence of hepatocellular carcinoma. nih.gov The carcinogenic potency of AFB1 is directly linked to its metabolic activation and the subsequent formation of DNA adducts. wikipedia.org

Comparative Analysis of this compound's Contribution to Toxicity Versus Other Aflatoxin Metabolites.mdpi.comnih.govresearchgate.netmdpi.comfrontiersin.orgjscholaronline.org

The primary reactive metabolite is the AFB1-8,9-epoxide (AFBO), which is highly unstable and readily forms DNA adducts. mdpi.com Hydroxylated metabolites like Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1) are generally considered less potent than AFB1. nih.govmdpi.comfrontiersin.org For instance, in primary rat hepatocyte cultures, AFB1 was found to be more potent than AFM1 in inducing cytotoxicity and DNA repair at lower doses. nih.gov However, AFM1 is still considered a potent hepatotoxin as it can also be activated to an epoxide form. mdpi.comjscholaronline.org

Mechanistic Strategies for Modulating Aflatoxin B1 Diol Formation and Activity

Enzymatic Inhibition/Induction Studies Affecting Aflatoxin B1 Diol Generation

The generation of Aflatoxin B1 (AFB1) diol is a pivotal step in the metabolic pathway of AFB1, a potent mycotoxin. This process is primarily governed by the interplay of various enzymes, and strategies to modulate their activity are central to mitigating AFB1 toxicity.

Modulators of Cytochrome P450 Enzymes

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins that play a crucial role in the metabolism of a wide array of xenobiotics, including AFB1. researchgate.netscirp.org The bioactivation of AFB1 to its reactive and carcinogenic form, AFB1-8,9-epoxide (AFBO), is predominantly carried out by specific CYP450 isoforms. researchgate.netscirp.orgoup.com In humans, CYP1A2 and CYP3A4 are the primary enzymes responsible for this conversion. oup.commdpi.com CYP3A4 is particularly active at high concentrations of AFB1, while CYP1A2 has a higher affinity at lower, more environmentally relevant concentrations. mdpi.com

The expression and activity of these enzymes can be influenced by various compounds, thereby affecting the rate of AFBO formation and, consequently, the generation of AFB1 diol. For instance, studies in rats have shown that organosulfur compounds from garlic, such as diallyl sulfide (B99878) (DAS) and diallyl disulfide (DADS), can modulate CYP450 activity. oup.comoup.com DAS has been observed to induce CYP2B1/2 and CYP3A2, leading to an increase in the formation of both AFBO and the less toxic metabolite, Aflatoxin Q1 (AFQ1). oup.com This suggests a complex interplay where induction of certain CYPs can simultaneously enhance both activation and detoxification pathways.

In vitro studies using human liver microsomes have demonstrated a significant correlation between the expression of CYP3A4 and the metabolism of AFB1 to both AFBO (measured as AFB1 tris-diol) and AFQ1. nih.gov This highlights the dual role of CYP3A4 in both toxification and detoxification of AFB1. nih.gov The expression of CYP450 enzymes can vary significantly among individuals, which may contribute to differences in susceptibility to AFB1-induced liver cancer. nih.gov

Furthermore, research has shown that in some animal species, specific CYP isoforms are dominant in AFB1 metabolism. For example, in turkey liver, CYP1A5 is the primary enzyme responsible for AFB1 bioactivation at low concentrations. mdpi.com Understanding these species-specific differences is crucial for extrapolating experimental findings to human health.

The modulation of CYP450 enzymes, therefore, presents a key strategy for altering the metabolic fate of AFB1. Inhibition of the specific CYPs that primarily generate the toxic epoxide, or induction of CYPs that favor the formation of less harmful metabolites, could effectively reduce the amount of AFB1 diol formed.

Enhancers of Epoxide Hydrolase Activity

Once formed, the highly reactive AFB1-8,9-epoxide can be detoxified through several pathways, one of which is hydrolysis to AFB1 diol, a reaction that can be catalyzed by epoxide hydrolase (EH). researchgate.net However, the role of EH in the detoxification of AFBO is a subject of debate. nih.gov AFBO is known to hydrolyze rapidly in water even without enzymatic catalysis. pnas.org

Studies have shown that while rat liver epoxide hydrolase can slightly enhance the rate of AFBO hydrolysis, purified human epoxide hydrolase shows no significant catalytic effect. nih.govresearchgate.net In fact, a significant reduction in AFB1's genotoxicity was only observed when the ratio of rat epoxide hydrolase to cytochrome P450 was very high. nih.govresearchgate.net This suggests that under normal physiological conditions, the contribution of epoxide hydrolase to the detoxification of AFBO may be limited. nih.gov

Despite this, some studies have indicated that induction of epoxide hydrolase could play a protective role. For instance, in female rats, which are less sensitive to the toxic effects of AFB1, a significant increase in epoxide hydrolase activity has been observed. doi.org Additionally, organosulfur compounds from garlic, such as diallyl disulfide (DADS), have been shown to induce epoxide hydrolase activity in rats. oup.com

Recent research has also implicated soluble epoxide hydrolase (sEH) in the neuroinflammatory and neurotoxic effects of AFB1. nih.gov This enzyme converts anti-inflammatory epoxy fatty acids into pro-inflammatory diols. nih.gov Inhibition of sEH has been proposed as a potential therapeutic strategy to mitigate AFB1-induced neurotoxicity. nih.gov

Antioxidant Interventions Affecting this compound-Mediated Damage (mechanistic, not therapeutic)

The toxicity of AFB1 and its metabolites, including AFB1 diol, is closely linked to the induction of oxidative stress. mdpi.com This occurs through the excessive generation of reactive oxygen species (ROS) and the depletion of the cell's antioxidant defense systems. mdpi.comresearchgate.net Antioxidant interventions, therefore, represent a promising mechanistic strategy to counteract the cellular damage mediated by AFB1 diol.

AFB1 exposure has been shown to decrease the levels of endogenous antioxidants such as glutathione (B108866) (GSH) and reduce the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). nih.govbu.edu.eg This imbalance leads to lipid peroxidation, DNA damage, and ultimately, cell death. mdpi.com

Several natural compounds with antioxidant properties have been investigated for their ability to mitigate AFB1-induced oxidative damage. For example, curcumin, a polyphenol found in turmeric, has been shown to protect against AFB1-induced oxidative stress by scavenging free radicals, upregulating the activity of antioxidant enzymes, and activating the Nrf2 pathway, a key regulator of the antioxidant response. mdpi.com

Similarly, lycopene, a carotenoid found in tomatoes and other red fruits, has demonstrated protective effects against AFB1-induced toxicity. nih.gov It has been shown to attenuate lipid peroxidation and enhance the activities of antioxidant enzymes in various tissues. nih.gov Kolaviron, a biflavonoid from the seeds of Garcinia kola, has also been reported to reduce AFB1-induced hepatotoxicity by augmenting the activities of drug-detoxifying enzymes and ameliorating oxidative stress. unn.edu.ng

Aqueous extracts of certain medicinal plants, such as Heliotropium bacciferum, Ocimum dhofarense, and Zataria multiflora, have been shown to not only detoxify AFB1 but also to counteract AFB1-induced oxidative stress in mice by restoring depleted glutathione levels and suppressing oxidative DNA damage. mdpi.com

These studies collectively indicate that antioxidant interventions can mechanistically counteract the damaging effects of AFB1 diol by bolstering the cell's antioxidant defenses and directly scavenging the harmful reactive oxygen species generated during AFB1 metabolism.

Strategies for Enhancing Detoxification of this compound and its Precursors (e.g., conjugation pathways)

Enhancing the detoxification of Aflatoxin B1 (AFB1) and its reactive precursor, AFB1-8,9-epoxide (AFBO), is a critical strategy to mitigate its toxic effects. A major pathway for detoxification involves the conjugation of AFBO with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). oup.commdpi.comscielo.org.co This conjugation renders the molecule more water-soluble and facilitates its excretion from the body. researchgate.net

The expression and activity of GSTs are key determinants of susceptibility to AFB1 toxicity. scielo.org.co Species that are more resistant to the carcinogenic effects of AFB1, such as mice, often exhibit higher levels of GST activity towards AFBO. cabidigitallibrary.org In contrast, species that are highly sensitive, like domestic turkeys, have deficient hepatic GST-mediated detoxification. mdpi.com

Several studies have focused on identifying specific GST isozymes that are particularly effective in detoxifying AFBO. In chickens, overexpression of certain GST isozymes, including GSTA2X, GSTA3, GSTT1L, GSTZ1-1, and GSTZ1-2, has been shown to increase cell viability, reduce the release of lactate (B86563) dehydrogenase and reactive oxygen species, and enhance the formation of the AFBO-GSH conjugate, thereby mitigating DNA damage. researchgate.netresearchgate.net

Inducers of GST activity have also been investigated as a means to enhance detoxification. Organosulfur compounds from garlic, such as diallyl sulfide (DAS) and diallyl disulfide (DADS), have been shown to induce GST activity in rats, leading to increased formation of AFB1-glutathione conjugates. oup.comoup.com Similarly, kolaviron, a biflavonoid from Garcinia kola, has been reported to induce GST and other detoxifying enzymes. unn.edu.ng

Another enzyme involved in the detoxification of AFB1 metabolites is aflatoxin B1 aldehyde reductase (AFAR). plos.org This enzyme catalyzes the reduction of AFB1 dialdehyde (B1249045), a product of AFB1 diol, to less reactive alcohol forms. researchgate.netplos.org The activity of AFAR has been shown to inhibit the formation of protein adducts by AFB1 dialdehyde, thus representing another important detoxification pathway. plos.org

Novel Approaches to Intercept this compound-DNA Adduct Formation

The ultimate carcinogenic effect of Aflatoxin B1 (AFB1) is mediated by the formation of covalent adducts between its reactive epoxide form, AFB1-8,9-epoxide (AFBO), and DNA. oup.comfrontiersin.org Therefore, a key strategy for preventing AFB1-induced cancer is to intercept the formation of these DNA adducts.

One novel approach involves the use of intercalation inhibitors. It is believed that AFBO first intercalates into the DNA double helix before forming a covalent bond with guanine (B1146940) residues. pnas.orgpnas.org Based on this, researchers have explored the use of molecules that can physically occupy these intercalation sites, thereby preventing AFBO from binding. For example, a thymidine-benzofuran photoproduct has been shown to inhibit the formation of AFB1 adducts at nearby guanine sites by blocking intercalation. pnas.org This strategy offers the potential for site-specific protection of DNA from AFB1 damage. pnas.org

Another approach focuses on the development of agents that can directly trap the reactive AFBO before it can reach the DNA. While not a direct interception of the diol-DNA adduct, it prevents the formation of the precursor that leads to the diol and subsequent DNA damage. This is the principle behind the protective effects of glutathione, which, when conjugated to AFBO by GSTs, effectively neutralizes the reactive epoxide. mdpi.com

Furthermore, the synthesis of specific AFB1-DNA adducts is being used to study the mechanisms of AFB1-induced mutagenesis in detail. pnas.org By creating oligonucleotides containing AFB1 adducts at specific sites, researchers can better understand how these adducts lead to mutations in critical genes like the p53 tumor suppressor gene. pnas.org This knowledge is crucial for developing more targeted and effective interception strategies.

While the primary focus is often on preventing the formation of the initial AFBO-DNA adduct, understanding the subsequent chemistry is also important. The initial adduct, AFB1-N7-guanine, is unstable and can either lead to the loss of the guanine base, creating an apurinic site, or rearrange to form a more stable formamidopyrimidine (FAPY) adduct. scielo.org.co Research into agents that could influence these subsequent reactions or enhance the repair of these adducts could also be considered a novel approach to mitigating the long-term consequences of AFB1 exposure.

Future Research Directions and Emerging Paradigms in Aflatoxin B1 Diol Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Aflatoxin B1 Diol Research

The application of "omics" technologies offers a holistic approach to unraveling the complex cellular responses to Aflatoxin B1 and its metabolites. nih.govtandfonline.com These high-throughput methods provide comprehensive assessments of the global changes in genes, proteins, and metabolites within a biological system, moving beyond single-endpoint analyses. nih.govresearchgate.net

Future research will increasingly leverage these technologies to specifically delineate the impact of AFB1-diol. By combining transcriptomics, proteomics, and metabolomics, researchers can create a multi-layered picture of the cellular perturbations induced by this specific metabolite. researchgate.netmdpi.com For instance, integrated omics can identify the unique gene expression signatures (genomics), protein expression and modification profiles (proteomics), and metabolic pathway disruptions (metabolomics) that are direct consequences of AFB1-diol formation and interaction within the cell. nih.govmdpi.com

Studies have already demonstrated the power of proteomics in identifying proteins involved in responding to xenobiotic stimuli like AFB1 in liver cells. mdpi.com Similarly, combined transcriptomic and metabolomic analyses have revealed AFB1-induced disruptions in lipid metabolism and other key pathways. nih.gov The next frontier is to apply these sophisticated approaches to isolate the effects of AFB1-diol from those of its epoxide precursor and other metabolites, thereby identifying specific biomarkers and mechanisms associated with AFB1-diol toxicity. mdpi.com

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Application in Aflatoxin Research | Future Direction for this compound | Key Insights |

|---|---|---|---|

| Genomics/Transcriptomics | Identifies gene expression changes and regulatory networks affected by AFB1. nih.gov | Delineate the specific transcriptional response to AFB1-diol, identifying unique target genes and non-coding RNAs. | Reveals genetic and epigenetic susceptibility and response mechanisms. |

| Proteomics | Characterizes global protein expression changes, post-translational modifications, and protein-protein interactions following AFB1 exposure. mdpi.com | Identify specific protein adducts formed by AFB1-diol and map its interaction with cellular machinery like stress-response proteins. mdpi.com | Elucidates downstream functional consequences and signaling pathway activation. |

| Metabolomics | Profiles endogenous metabolite alterations to identify disrupted metabolic pathways, such as lipid and glutathione (B108866) metabolism. mdpi.com | Trace the metabolic fate of AFB1-diol and its impact on cellular energy, oxidative stress, and signaling metabolite pools. | Provides a real-time snapshot of the cellular physiological state and metabolic dysfunction. |

| Multi-Omics Integration | Combines datasets to build comprehensive models of AFB1 toxicity, linking gene expression to protein function and metabolic output. researchgate.netmdpi.com | Create integrated models of AFB1-diol-specific toxicity, revealing novel mechanistic links between its formation and complex cellular endpoints. | Offers a systems-level understanding of toxicity and identifies critical nodes for therapeutic intervention. |

Advanced Computational Modeling of this compound Interactions

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and interactions of toxins like AFB1 at an atomic level. mdpi.comnih.govresearchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights that complement experimental findings, predicting how a molecule will behave and interact within a biological system. mdpi.combiorxiv.org

While many computational studies have focused on AFB1 and its epoxide form (AFBO), these powerful in silico methods are poised to illuminate the specific role of AFB1-diol. mdpi.comd-nb.info Future research will employ advanced computational models to:

Predict Binding Affinities: Use molecular docking to simulate the interaction of AFB1-diol with a wide range of biological macromolecules, including enzymes, receptors, and other proteins. This can help identify novel protein targets for AFB1-diol, moving beyond its known precursors and adducts. d-nb.info

Simulate Dynamic Behavior: Apply MD simulations to understand the structural and energetic changes that occur when AFB1-diol binds to a protein. biorxiv.org These simulations can reveal how the diol might alter a protein's conformation and function, providing a dynamic view of its toxic mechanism.

Elucidate Structure-Activity Relationships: Computationally model derivatives of AFB1-diol to understand how small structural changes affect its reactivity and binding capabilities. nih.gov This can help in predicting the toxicity of related compounds and in designing potential inhibitors.

These computational approaches offer a rapid and cost-effective way to generate hypotheses and guide experimental research, focusing laboratory work on the most promising interactions and pathways identified in silico. researchgate.netbiorxiv.org

Table 2: Computational Modeling Approaches for this compound

| Computational Method | Description | Application to this compound Research |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand (AFB1-diol) to a target molecule (e.g., a protein). d-nb.info | Identify potential protein targets of AFB1-diol and rank them for further experimental validation. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time, providing insight into the stability and dynamics of the ligand-target complex. biorxiv.org | Analyze the conformational changes induced in a protein upon binding AFB1-diol and assess the stability of the interaction. |

| Quantum Mechanics (QM/DFT) | Uses quantum physics to calculate the electronic structure and reactivity of a molecule. mdpi.comresearchgate.net | Determine the chemical reactivity of the AFB1-diol molecule, predicting its susceptibility to further metabolic reactions or covalent bond formation. |

| Structure-Activity Relationship (SAR) | Models how the chemical structure of a molecule relates to its biological activity. nih.gov | Predict the relative toxicity of AFB1-diol compared to other AFB1 metabolites and guide the design of less toxic analogues. |

Development of Novel In Vitro Systems for this compound Biotransformation and Toxicity Research

Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex architecture and physiological functions of human organs. researchgate.net The development of advanced in vitro systems, such as three-dimensional (3D) organoids and microfluidic organ-on-a-chip platforms, represents a paradigm shift in toxicology research. acs.orgacs.orgnih.gov

These novel systems are particularly valuable for studying the biotransformation of AFB1 and the specific toxicity of its metabolites, including AFB1-diol. acs.org Human tissue organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the cellular diversity and architecture of organs like the liver, stomach, and kidney. acs.org They have been shown to proficiently metabolize carcinogens like AFB1 and are effective models for studying DNA adduct formation. acs.org

Organ-on-a-chip platforms take this a step further by integrating microfluidic technology to mimic the dynamic environment of living organs, including nutrient flow and mechanical cues. acs.orgfrontiersin.org Multi-organ-chips can connect different organ models, such as a lung and liver, to study inter-organ crosstalk. nih.gov For example, a lung/liver-on-a-chip system demonstrated that liver spheroids could metabolize AFB1, modulating its toxicity to lung cells within the same fluidic circuit. nih.gov Such systems are ideal for:

Studying the complete biotransformation pathway from AFB1 to AFBO and its subsequent hydrolysis to AFB1-diol in a physiologically relevant context.

Investigating the specific toxic effects of AFB1-diol on different cell types within a complex, tissue-like structure. nih.gov

Evaluating how factors in the microenvironment influence the rate of AFB1-diol formation and its subsequent cellular fate.

These advanced models bridge the gap between simplistic cell cultures and animal models, offering a more accurate and human-relevant platform for mechanistic and translational toxicology research. nih.govcn-bio.com

Exploration of this compound's Role in Complex Biological Systems Beyond DNA Adduction

The carcinogenicity of AFB1 is primarily attributed to the formation of DNA adducts by its epoxide metabolite, AFBO. nih.govnih.gov However, the toxicological profile of aflatoxins is broader, implicating other cellular processes. The hydrolysis of the highly unstable AFBO into the more stable AFB1-diol is a critical metabolic step. mdpi.com While this conversion prevents further direct reaction with DNA by the epoxide, the resulting diol is not inert and can participate in other forms of cellular damage.

A significant area for future research is the role of AFB1-diol in forming adducts with proteins. mdpi.com The diol can undergo rearrangement to a dialdehyde (B1249045) form, which can then react with primary amine groups, such as the lysine (B10760008) residues in proteins. mdpi.com The formation of these AFB1-protein adducts can impair protein function and stability, contributing to cytotoxicity. mdpi.com

Furthermore, emerging evidence suggests that AFB1 exposure triggers complex stress responses within the cell, and the specific contribution of AFB1-diol to these processes warrants deeper investigation. mdpi.comnih.gov These include:

Mitochondrial Dysfunction: AFB1 exposure has been shown to disrupt mitochondrial function, leading to a loss of membrane potential, impaired energy production, and the release of pro-apoptotic factors. nih.govresearchgate.netacs.org Future studies should aim to determine if AFB1-diol directly interacts with mitochondrial proteins or membranes, contributing to this dysfunction.

Endoplasmic Reticulum (ER) Stress: AFB1 can induce ER stress by disrupting protein folding and calcium homeostasis, activating the unfolded protein response (UPR). researchgate.netmdpi.comnih.gov Research is needed to explore whether the formation of AFB1-diol and subsequent protein adducts contribute to the protein misfolding load that triggers ER stress. In some cell lines, however, short-term exposure to AFB1 did not induce markers of ER stress, indicating that this effect may be cell-type or context-dependent. semanticscholar.org

Disentangling the specific role of AFB1-diol in these complex pathways will provide a more complete understanding of aflatoxin toxicity, revealing mechanisms of cellular injury that are independent of direct DNA mutagenesis.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Aflatoxin B1 | AFB1 |

| This compound / Aflatoxin B1-8,9-dihydrodiol | AFB1-diol |

| Aflatoxin B1-8,9-epoxide | AFBO |

| Aflatoxin M1 | AFM1 |

| Aflatoxin Q1 | AFQ1 |

| epi-Aflatoxin Q1 | epi-AFQ1 |

| Aflatoxin B2a | AFB2a |

| Glutathione | GSH |

| Dehydroascorbic acid | DHA |

| Acetosyringone | AS |

| Endonuclease G | EndoG |

| Inositol-requiring enzyme 1 | IRE1 |

| Activating transcription factor 6 | ATF6 |

| C/EBP homologous protein | CHOP |

| Cytochrome c | Cyt-c |

| Apoptosis-activating factor 1 | Apaf-1 |

| B-cell lymphoma 2 | Bcl-2 |

| Bcl-2-associated X protein | Bax |

| Caspase-9 |

Q & A

Basic Research Questions

Q. How can researchers detect and quantify aflatoxin B1 diol (AFB1 diol) in biological samples?

- Methodological Answer : AFB1 diol detection requires advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (LC-MS/MS) is commonly used. For example, LC-MS/MS achieves sensitivities as low as 0.2 ng/mL by targeting the 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1 adduct, a stable biomarker of AFB1 diol-DNA interactions . Immunoassays, such as ELISA, are also employed but require validation against chromatographic methods due to potential cross-reactivity with other aflatoxin metabolites .

Q. What experimental models are suitable for studying AFB1 diol formation and toxicity?

- Methodological Answer : Rat liver microsomes or human hepatocyte cell lines (e.g., HepG2) are used to simulate metabolic activation of AFB1 into its diol-epoxide intermediate. These systems allow quantification of DNA adducts via formic acid hydrolysis and HPLC analysis . For in vivo studies, rodents exposed to AFB1-contaminated diets are analyzed for hepatic DNA adducts using isotopic labeling (e.g., ³H-AFB1) or immunohistochemistry .

Advanced Research Questions

Q. How can conflicting data on microbial degradation of AFB1 diol be resolved in experimental design?

- Methodological Answer : Contradictions in microbial degradation efficiency (e.g., Bacillus spp. vs. Myxococcus fulvus) often arise from strain-specific enzyme expression or substrate accessibility. To address this:

- Optimize enzyme kinetics : Measure Michaelis-Menten constants (Km/Vmax) for AFB1 diol-degrading enzymes (e.g., laccases, peroxidases) under varying pH/temperature .

- Use isotopic tracing : Track ¹⁴C-labeled AFB1 diol degradation pathways in microbial cultures to confirm metabolic routes .

- Apply multi-omics : Combine transcriptomics (RNA-seq) and proteomics to identify upregulated detoxification genes (e.g., laccase, peroxidase) in effective strains .

Q. What strategies mitigate oxidative interference in AFB1 diol detection during complex matrix analysis?

- Methodological Answer : Food/biological matrices (e.g., liver, grains) require rigorous cleanup to avoid false positives/negatives:

- Solid-phase extraction (SPE) : Use immunoaffinity columns (e.g., anti-AFB1 antibodies) to isolate AFB1 diol from co-extracted lipids/pigments .

- Quenchers/additives : Include antioxidants (e.g., ascorbic acid) in extraction buffers to prevent diol oxidation during sample preparation .

- Validation : Cross-check results with orthogonal methods (e.g., ELISA vs. LC-MS/MS) to confirm specificity .

Q. How can researchers design studies to trace AFB1 diol's metabolic activation pathways in human populations?

- Methodological Answer :

- CYP450 profiling : Human liver microsomes or recombinant CYP450 isoforms (e.g., CYP3A4, CYP1A2) are incubated with AFB1 to quantify diol-epoxide formation via fluorescence or LC-MS. Inhibitors (e.g., ketoconazole for CYP3A4) help pinpoint key enzymes .

- Biomarker correlation : Measure urinary AFB1-N7-guanine adducts and serum CYP450 activity in high-risk cohorts (e.g., aflatoxin-endemic regions) to link metabolic activation to disease outcomes .

Methodological Challenges and Solutions

Q. Why do discrepancies occur in AFB1 diol's reported carcinogenic potency across studies?

- Key Factors : Variability in:

- Metabolic activation efficiency : Differences in CYP450 expression between species (e.g., rats vs. humans) .

- DNA repair capacity : Host-specific nucleotide excision repair (NER) pathways affect adduct persistence .

Q. How to enhance the stability of AFB1 diol-degrading enzymes for industrial-scale applications?

- Approaches :

- Enzyme immobilization : Encapsulate laccases/peroxidases in silica nanoparticles or chitosan beads to improve thermostability and reusability .

- Directed evolution : Apply error-prone PCR to generate enzyme variants with enhanced catalytic efficiency under harsh conditions (e.g., pH 4–9, 50°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.